[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a fluorene core substituted with hexyl chains and ethynyl groups, capped with trimethylsilane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene, which is brominated to form 2,7-dibromo-9,9-dihexylfluorene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl-substituted fluorene derivative.
Purification: The final product is purified using column chromatography to obtain [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in flexible electronic devices.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form stable films with high sensitivity to various analytes.
Mechanism of Action
The mechanism of action of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) primarily involves its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The hexyl chains provide solubility in organic solvents, facilitating processing and film formation. The ethynyl groups contribute to the rigidity and planarity of the molecule, enhancing its electronic properties.
Comparison with Similar Compounds
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
9,9-Dihexyl-2,7-dibromofluorene: Used as an intermediate in the synthesis of various fluorene derivatives.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and other electronic applications.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Another fluorene derivative used in organic electronics.
The uniqueness of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilyl groups, which provide distinct electronic and solubility properties compared to other fluorene derivatives.
Properties
CAS No. |
220625-89-8 |
---|---|
Molecular Formula |
C35H50Si2 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
2-[9,9-dihexyl-7-(2-trimethylsilylethynyl)fluoren-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H50Si2/c1-9-11-13-15-23-35(24-16-14-12-10-2)33-27-29(21-25-36(3,4)5)17-19-31(33)32-20-18-30(28-34(32)35)22-26-37(6,7)8/h17-20,27-28H,9-16,23-24H2,1-8H3 |
InChI Key |
GOTPXQPMPFVSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#C[Si](C)(C)C)C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.